molecular formula C9H16Cl2N2 B3381108 (1-Phenylpropan-2-yl)hydrazine dihydrochloride CAS No. 2171944-13-9

(1-Phenylpropan-2-yl)hydrazine dihydrochloride

Cat. No.: B3381108
CAS No.: 2171944-13-9
M. Wt: 223.14 g/mol
InChI Key: QHSANLRLQOCMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1-phenylpropan-2-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Phenylpropan-2-yl)hydrazine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines the phenyl and propan-2-yl groups with the hydrazine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-phenylpropan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-8(11-10)7-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSANLRLQOCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 3
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 4
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 5
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 6
(1-Phenylpropan-2-yl)hydrazine dihydrochloride

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